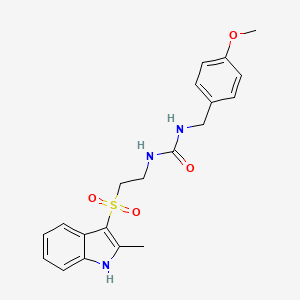
1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as MI-77301, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Analysis
- Synthesis for LC–MS Analysis : 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, a potential drug for cancer, nociceptive pain, and neurodegenerative disorders, can be synthesized with stable deuterium labeling for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetics studies (Liang et al., 2020).
Biochemical Analysis and Reactions
- Hydroxylation Studies : This compound's derivatives have been studied for their biochemical interactions, such as the hydroxylation by wheat seedling microsomes (F. S. F. and H. R. Swanson, 1996).
- Receptor Binding Affinities : Derivatives of this compound have been analyzed for binding affinities to various receptors, including 5-HT1D receptors, indicating potential for neurological studies (Barf et al., 1996).
Environmental and Microbial Interactions
- Environmental Degradation by Microorganisms : Aspergillus niger has been found to degrade chlorimuron-ethyl, a related compound, indicating potential environmental applications (Sharma et al., 2012).
- Soil Adsorption Studies : Studies on the adsorption behavior of related sulfonylurea herbicides on soil provide insights into environmental fate and effects (Földényi et al., 2013).
Crystal Structure and Synthesis for Therapeutic Use
- Crystal Structure and Antitumor Activities : The crystal structure of a derivative has been characterized, and its antitumor activity was analyzed, showing potential for therapeutic applications (Hu et al., 2018).
Miscellaneous Applications
- Synthesis for Potential Anti-Inflammatory Agents : Novel synthesis methods have been explored for anti-inflammatory agents using similar compounds (Urban et al., 2003).
- Antimicrobial Activity of Derivatives : Some derivatives have shown significant antibacterial activities against various bacteria, indicating potential for antimicrobial research (Mohamed, 2007).
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-19(17-5-3-4-6-18(17)23-14)28(25,26)12-11-21-20(24)22-13-15-7-9-16(27-2)10-8-15/h3-10,23H,11-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRVWSNJWDRHFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374959.png)
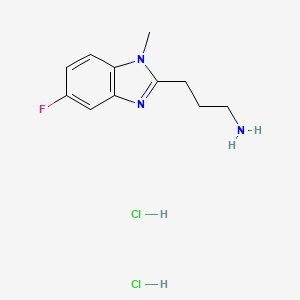
![(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B2374961.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

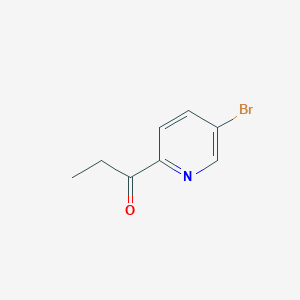
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2374966.png)


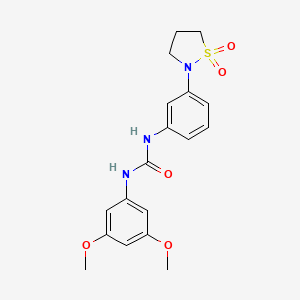
![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2374976.png)
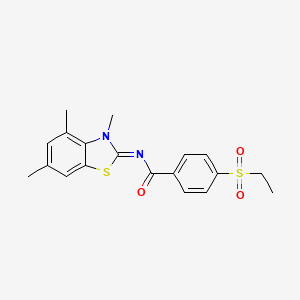
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2374978.png)